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Cyclic di-IMP (sodium salt) -

Cyclic di-IMP (sodium salt)

Catalog Number: EVT-10910847
CAS Number:
Molecular Formula: C20H20N8Na2O14P2
Molecular Weight: 704.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclic di-inosine monophosphate (sodium salt), commonly referred to as cyclic di-IMP, is a synthetic second messenger that has garnered attention for its role in immune modulation and potential applications in vaccine development. Structurally, it is related to other bacterial second messengers such as cyclic di-guanosine monophosphate and cyclic di-adenosine monophosphate. Cyclic di-IMP has been shown to enhance the immune response when co-administered with antigens, particularly through mucosal routes in vivo and in vitro .

Source and Classification

Cyclic di-IMP (sodium salt) is classified as a cyclic nucleotide and is primarily utilized in biochemical research. It is synthesized for laboratory use by various biochemical suppliers, ensuring high purity and stability for research applications. The compound's formal name is inosinylyl-(3' -> 5')-3'-inosinic acid, disodium salt, with a molecular formula of C20H20N8O14P2·2Na and a molecular weight of 704.3 g/mol .

Synthesis Analysis

Methods of Synthesis

Cyclic di-IMP (sodium salt) is synthesized through the cyclization of inosine monophosphate. The synthesis involves several chemical reactions that typically require controlled conditions to ensure the stability of the product. The preparation of stock solutions usually involves dissolving the compound in endotoxin-free water at a concentration of 50 mg/mL .

Technical Details

While specific industrial production methods are not extensively documented, it is known that the synthesis process must adhere to stringent quality control measures to maintain the compound's purity and stability. The reactions involved often utilize common reagents such as phosphates and nucleophiles under aqueous conditions .

Molecular Structure Analysis

Structure

Cyclic di-IMP (sodium salt) features a unique structure characterized by its cyclic phosphate backbone, which is crucial for its function as a second messenger. The compound's structure allows it to interact effectively with various cellular receptors involved in immune signaling pathways.

Data

  • Molecular Formula: C20H20N8O14P2·2Na
  • Molecular Weight: 704.3 g/mol
  • Purity: >95%
  • Solubility: Water-soluble at 50 mg/mL
  • Absorption Maximum: λmax at 249 nm .
Chemical Reactions Analysis

Types of Reactions

Cyclic di-IMP (sodium salt) participates in several chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a second messenger and its interactions with other biomolecules.

Technical Details

The reactions involving cyclic di-IMP typically occur in aqueous solutions under controlled temperatures to preserve the compound's stability. Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the formation of various phosphorylated derivatives and modified nucleotides .

Major Products Formed

The major products resulting from the reactions of cyclic di-IMP include various phosphorylated derivatives that play significant roles in cellular signaling and immune responses.

Mechanism of Action

Cyclic di-IMP (sodium salt) acts primarily as a second messenger within cellular signaling pathways. Upon binding to specific receptors on dendritic cells and macrophages, it activates the stimulator of interferon genes pathway, leading to enhanced immune responses. This mechanism is critical for modulating the activation and maturation of immune cells, thereby influencing both humoral and cellular immune responses .

Physical and Chemical Properties Analysis

Physical Properties

Cyclic di-IMP (sodium salt) appears as a solid at room temperature. It is highly soluble in water, facilitating its use in biological assays.

Chemical Properties

The compound exhibits stability under physiological conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its reactivity with nucleophiles makes it an important player in biochemical pathways involving nucleotide signaling .

Applications

Cyclic di-IMP (sodium salt) has diverse applications across various scientific fields:

  • Chemistry: Used as a model compound for studying cyclic nucleotides and their interactions.
  • Biology: Investigated for its role in immune response modulation, particularly concerning dendritic cell activation.
  • Medicine: Explored as an adjuvant in vaccine formulations to enhance immune responses.
  • Industry: Utilized in developing diagnostic tools and therapeutic agents aimed at treating immune-related diseases .
Introduction to Cyclic Dinucleotide Signaling in Prokaryotic and Eukaryotic Systems

Cyclic dinucleotides represent a fundamental class of signaling molecules that orchestrate cellular responses across the tree of life. These molecules function as nucleotide-based second messengers that translate environmental or cellular cues into adaptive physiological changes through interactions with specific receptor proteins or riboswitches. Cyclic diinosine monophosphate (cyclic di-IMP) belongs to this family, alongside structurally related molecules like cyclic di-AMP (c-di-AMP), cyclic di-GMP (c-di-GMP), and cyclic GMP-AMP (cGAMP). While cyclic di-IMP itself is less extensively characterized than its counterparts, its sodium salt form enhances solubility for experimental investigation into its biochemical functions. The evolutionary conservation of cyclic dinucleotide signaling pathways—from bacterial stress adaptation to eukaryotic immune regulation—highlights their critical role in cellular communication networks.

Evolutionary Conservation of Cyclic Dinucleotides as Secondary Messengers

Cyclic dinucleotide signaling originated in prokaryotes, where it governs essential survival processes. Bacteria utilize these molecules to regulate transitions between motile and sessile lifestyles, osmoregulation, and cell division. For example:

  • Bacterial Origins: Diguanylate cyclases (DGCs) synthesize c-di-GMP using two GTP molecules, while phosphodiesterases (PDEs) degrade it. This system is ubiquitous in >75% of bacterial species, where it controls biofilm formation, virulence, and potassium homeostasis [6] [10]. Cyclic di-AMP, synthesized by diadenylate cyclases (DACs), is conditionally essential for osmotic equilibrium in Gram-positive bacteria like Lactococcus lactis and Bacillus subtilis. Mutants defective in c-di-AMP production exhibit cell lysis due to osmolyte overaccumulation [1] [2].
  • Domain Adaptation: Cyclic dinucleotide receptors evolved diverse ligand-binding strategies. PilZ domains bind c-di-GMP via RxxxR motifs, while STING proteins bind c-di-AMP/c-di-GMP through hydrophobic pockets and cation-π interactions [10]. This adaptability enabled functional diversification across species.
  • Eukaryotic Co-option: Choanoflagellates (protists) possess primordial STING homologs that bind bacterial cyclic dinucleotides, indicating interkingdom signaling predated animal evolution [8]. In the cnidarian Nematostella vectensis, c-di-GMP activates NF-κB-mediated antibacterial defenses and interferon-stimulated genes (ISGs), despite the absence of interferon cytokines [3] [8]. This demonstrates deep conservation of immune-related outputs.

Table 1: Evolutionary Milestones in Cyclic Dinucleotide Signaling

Evolutionary StageKey AdaptationsRepresentative Organisms
Prokaryotic InnovationEmergence of GGDEF/EAL domains for c-di-GMP synthesis/degradationVibrio cholerae, Bacillus subtilis
Early EukaryotesAcquisition of STING-like receptors for pathogen detectionChoanoflagellates
Invertebrate Expansionc-di-GMP induction of ISG-like antiviral genesNematostella vectensis (starlet sea anemone)
Vertebrate SpecializationSTING-CTD tail for TBK1/IRF3 recruitment and interferon productionMammals

The evolutionary trajectory underscores cyclic dinucleotides as ancient signaling "fossils" repurposed for immune defense in higher organisms. This conservation suggests compounds like cyclic di-IMP sodium salt may interact with deeply rooted receptor architectures [5] [8].

Cyclic di-IMP in the Context of Bacterial and Host Immune Signaling Networks

Cyclic di-IMP operates within a complex signaling landscape where bacterial physiology and host immunity intersect:

  • Bacterial Cross-Regulation: Cyclic di-AMP modulates potassium transporters (e.g., KupB) and amino acid uptake systems (e.g., GlnPQ) in Lactococcus lactis. Dysregulation increases cellular turgor pressure, sensitizing bacteria to β-lactam antibiotics. Suppressor mutations restoring antibiotic resistance highlight crosstalk between cyclic dinucleotide signaling, osmolyte pools, and cell wall integrity [1]. Similarly, cyclic di-IMP likely interfaces with ion transport or stress response pathways, given its structural similarity to c-di-AMP.
  • Host Immune Activation: Eukaryotic receptors detect bacterial cyclic dinucleotides as danger signals:
  • STING Pathway: Mammalian STING binds c-di-AMP with high affinity (Kd <1 nM), triggering TBK1-dependent phosphorylation of IRF3 and interferon production. The C-terminal tail (CTT) of vertebrate STING, absent in invertebrates, enables this specialized response [8] [9].
  • DDX41 Sensor: This DExD/H-box helicase binds c-di-AMP in myeloid cells, stimulating interferon-β production independently of STING. Cyclic di-IMP sodium salt may exhibit analogous activity [9].
  • Invertebrate Immunity: Nematostella vectensis responds to 2'3'-cGAMP with broad-spectrum immune induction:
  • Antiviral: RNAi machinery (Dicer, Argonaute) and ISG homologs (Viperin, OAS)
  • Antibacterial: NF-κB-dependent effectors like Dae4, which cleaves peptidoglycan [3].

Table 2: Eukaryotic Receptors for Bacterial Cyclic Dinucleotides

ReceptorLigand SpecificityDownstream OutputBiological Role
STINGc-di-AMP > c-di-GMP > 2'3'-cGAMPIRF3 activation, interferon-β productionAntiviral defense in vertebrates
DDX41c-di-AMP / c-di-GMPSTING-independent interferon inductionMyeloid cell activation
nvSTING2'3'-cGAMP > 3'3'-CDNsNF-κB-mediated antibacterial genesAncestral immunity in cnidarians
DncVGTP (produces 3'3'-cGAMP)Unknown in host contextBacterial effector in Vibrio cholerae

Cyclic di-IMP sodium salt may thus function as a molecular "bridge" influencing both bacterial homeostasis and host immune surveillance—a duality exploitable for therapeutic intervention [9] [10].

Properties

Product Name

Cyclic di-IMP (sodium salt)

IUPAC Name

disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one

Molecular Formula

C20H20N8Na2O14P2

Molecular Weight

704.3 g/mol

InChI

InChI=1S/C20H22N8O14P2.2Na/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32;;/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1

InChI Key

JBHJGFWGJASJST-VEQUCWRQSA-L

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

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